Sodium acetate-1-13C

描述

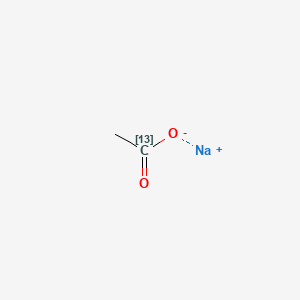

Sodium acetate-1-13C, also known as acetic acid-1-13C sodium salt, is a compound where the carbon-13 isotope is incorporated at the first carbon position of the acetate group. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. The compound has the molecular formula CH3^13CO2Na and a molecular weight of 83.03 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Sodium acetate-1-13C can be synthesized through several methods:

- This is a straightforward acid-base reaction where acetic acid-1-13C reacts with sodium hydroxide to form this compound and water:

Reaction of Acetic Acid-1-13C with Sodium Hydroxide: CH313COOH+NaOH→CH313COONa+H2O

These reactions also produce this compound along with carbon dioxide and water:Reaction of Acetic Acid-1-13C with Sodium Carbonate or Sodium Bicarbonate: 2CH313COOH+Na2CO3→2CH313COONa+H2O+CO2

CH313COOH+NaHCO3→CH313COONa+H2O+CO2

Industrial Production Methods: Industrial production of this compound typically involves the reaction of acetic acid-1-13C with sodium hydroxide in an aqueous solution. This method is favored due to its simplicity and efficiency .

Types of Reactions:

- this compound can react with alkyl halides to form esters. For example, with bromoethane, it forms ethyl acetate-1-13C:

Esterification: CH313COONa+BrCH2CH3→CH313COOCH2CH3+NaBr

Under pyrolysis conditions with sodium hydroxide, this compound undergoes decarboxylation to form methane-13C:Decarboxylation: CH313COONa+NaOH→CH413+Na2CO3

Common Reagents and Conditions:

Alkyl Halides: Used in esterification reactions.

Sodium Hydroxide: Used in decarboxylation reactions.

Major Products:

Ethyl Acetate-1-13C: Formed from esterification.

Methane-13C: Formed from decarboxylation

科学研究应用

Sodium acetate-1-13C is a labeled variant of sodium acetate, where one of the carbon atoms is the carbon-13 isotope. Sodium acetate is the sodium salt of acetic acid and has multiple applications across various industries . The inclusion of the 13C isotope allows for its use in specific scientific research applications, such as in metabolic studies and NMR spectroscopy .

Properties of this compound

- Molecular Weight: 83.03

- Chemical Purity: Typically around 98%

- Isotopic Enrichment: 99 atom % 13C

- Form: Solid

- Applications: Hyperpolarization, lipidomics, metabolism, metabolomics, and MRI/MRS

- Storage: Store at room temperature away from light and moisture

NMR Spectroscopy

This compound can be used in Nuclear Magnetic Resonance (NMR) spectroscopy for structural and functional studies of molecules . Uniformly labeled 13C proteins can be prepared for NMR studies by growing cells in media containing sodium [1,2-13C2]acetate as the sole carbon source .

Metabolic Studies

This compound is useful in studying metabolic pathways . By using this compound, researchers can track the incorporation of the labeled carbon atom into various biomolecules, providing insights into metabolic processes .

Lipidomics

This compound can be applied in lipidomics research, which involves the comprehensive analysis of lipids and their roles in biological systems .

MRI/MRS

It can also be used in Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) .

Hyperpolarization

The compound is used in hyperpolarization techniques to enhance NMR signals, which can improve the sensitivity of NMR-based analyses .

Safety and Hazards

Sodium acetate is considered a chemical of low concern based on experimental and modeled data . It does not meet GHS hazard criteria .

Other Applications of Sodium Acetate

While the search results primarily focus on the 13C labeled variant, it's worth noting the general applications of sodium acetate:

- Industry Uses: Sodium acetate is used in electroplating, leather tanning and processing, and textile dyeing . It also serves as an anti-static agent, pH regulating agent, and catalyst .

- Consumer Uses: It can be found in consumer products as a preservative and pH regulating agent .

- Medical: Sodium acetate is used for alkalinizing, diuretic, and electrolyte replacement properties .

作用机制

The mechanism of action of sodium acetate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of metabolic processes using NMR spectroscopy. This enables researchers to study the dynamics of biochemical reactions and the fate of acetate in various biological systems .

相似化合物的比较

Sodium Acetate-2-13C: Another isotopically labeled sodium acetate where the carbon-13 isotope is at the second carbon position.

Sodium Acetate-13C2: Contains carbon-13 isotopes at both carbon positions of the acetate group.

Uniqueness: Sodium acetate-1-13C is unique due to the specific placement of the carbon-13 isotope at the first carbon position, making it particularly useful for certain types of NMR studies and metabolic tracing that require this specific labeling .

生物活性

Sodium acetate-1-13C is a stable isotope-labeled compound that has garnered attention in various biological and biochemical research fields. This article explores its biological activity, focusing on its role in metabolism, protein labeling, and its effects on cell cultures, particularly in mammalian systems.

Overview of this compound

Sodium acetate (NaAc) is the sodium salt of acetic acid and is commonly used as a buffering agent and a source of acetate in biological studies. The isotopic labeling with carbon-13 () enhances its utility in metabolic studies, allowing researchers to trace carbon pathways in metabolic processes.

Metabolic Role

Sodium acetate serves as an important carbon source for various organisms, including bacteria and eukaryotic cells. It is involved in several metabolic pathways:

- Energy Production : Acetate can be converted into acetyl-CoA, a central metabolite that enters the citric acid cycle (Krebs cycle) for ATP production.

- Lipid Synthesis : Acetyl-CoA derived from acetate is crucial for fatty acid synthesis, influencing lipid metabolism.

- Protein Acetylation : Sodium acetate can contribute to the acetylation of proteins through acetyl-CoA, affecting gene expression and protein function.

1. Enhanced Protein Production in HEK293 Cells

A significant study investigated the effects of sodium acetate on the productivity of human embryonic kidney (HEK293) cells expressing the ECD-Her1 protein. The study found that the addition of sodium acetate at varying concentrations (0, 4, 6, and 8 mM) significantly increased protein production. The metabolic flux analysis indicated that sodium acetate supplementation altered cellular metabolism favorably, enhancing protein yield while reducing the medium's carrying capacity .

| Concentration of Sodium Acetate (mM) | Protein Yield (mg/L) | Cell Density (cells/mL) |

|---|---|---|

| 0 | 50 | 5 x 10^5 |

| 4 | 75 | 6 x 10^5 |

| 6 | 100 | 7 x 10^5 |

| 8 | 120 | 6 x 10^5 |

This data illustrates the positive correlation between sodium acetate concentration and protein yield.

2. Uniform Isotope Labeling for NMR Studies

Another research highlighted the use of this compound for uniform isotope labeling of proteins. The study reported successful preparation of isotopically enriched human carbonic anhydrase II using sodium acetate, demonstrating that this method is more cost-effective compared to traditional glucose labeling techniques. The labeled proteins exhibited identical activity and NMR spectra to those produced from labeled glucose media .

Applications in Metabolomics

This compound is widely used in metabolomics for tracing metabolic pathways. Its incorporation into various biosynthetic processes allows researchers to study:

- Carbon Flux Analysis : Understanding how carbon moves through different metabolic pathways.

- Pathway Elucidation : Identifying specific reactions and their rates within metabolic networks.

For instance, studies have shown that feeding organisms with this compound can lead to significant insights into how acetyl-CoA participates in biosynthesis .

属性

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-CGOMOMTCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177981 | |

| Record name | Sodium acetate C-13, 1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23424-28-4 | |

| Record name | Sodium acetate C-13, 1- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023424284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetate C-13, 1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ACETATE C-13, 1- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J74S8H3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is sodium acetate-1-¹³C useful in studying metabolic pathways?

A: Sodium acetate-1-¹³C is particularly useful for tracing the fate of acetate in biological systems. [] The ¹³C label allows researchers to track the incorporation of acetate into downstream metabolites. For example, researchers used sodium acetate-1-¹³C to investigate the portal appearance rates of short-chain fatty acids (SCFAs) in sheep. [] By infusing labeled acetate and monitoring the ¹³C enrichment in various SCFAs, they gained insights into SCFA metabolism in different dietary conditions.

Q2: Can sodium acetate-1-¹³C be used to synthesize more complex molecules?

A: Yes, sodium acetate-1-¹³C serves as a valuable starting material for synthesizing various ¹³C-labeled compounds. [, ] Researchers have utilized it to produce ethanal-1-¹³C through a shortened synthetic route. [] Furthermore, it plays a crucial role in the synthesis of pyrrole derivatives labeled with ¹³C at specific positions, including key intermediates like ethyl acetoacetate. [] These labeled pyrroles are essential for studying the biosynthesis and metabolic fates of pyrrole-containing natural products.

Q3: Are there any advantages to using sodium acetate-1-¹³C over other ¹³C-labeled precursors?

A: Sodium acetate-1-¹³C stands out due to its cost-effectiveness and versatility in labeling specific molecular positions. [] Compared to other ¹³C sources, it offers a more economical route to various labeled compounds. Additionally, its use allows for the targeted introduction of ¹³C labels, which is crucial for studying specific metabolic transformations or simplifying complex NMR spectra in structural elucidation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。